Melemeleone B

CAS No.:

Cat. No.: VC1853729

Molecular Formula: C23H33NO5S

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H33NO5S |

|---|---|

| Molecular Weight | 435.6 g/mol |

| IUPAC Name | 2-[[4-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]ethanesulfonic acid |

| Standard InChI | InChI=1S/C23H33NO5S/c1-15-6-5-7-21-22(15,3)9-8-16(2)23(21,4)14-17-12-20(26)18(13-19(17)25)24-10-11-30(27,28)29/h6,12-13,16,21,24H,5,7-11,14H2,1-4H3,(H,27,28,29)/t16-,21+,22+,23+/m0/s1 |

| Standard InChI Key | DTNJUMSQZGAJQJ-RAKGIWIYSA-N |

| Isomeric SMILES | C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C(=CC3=O)NCCS(=O)(=O)O)CCC=C2C)C |

| Canonical SMILES | CC1CCC2(C(C1(C)CC3=CC(=O)C(=CC3=O)NCCS(=O)(=O)O)CCC=C2C)C |

Introduction

Chemical Structure and Properties

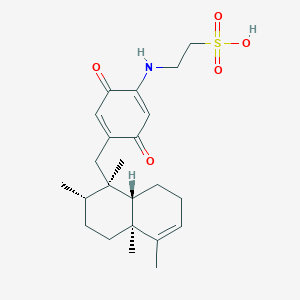

Melemeleone B possesses a complex molecular architecture that combines a sesquiterpenoid skeleton with a quinone moiety and a distinctive taurine functionality. The compound has the molecular formula C₂₃H₃₃NO₅S with a molecular weight of 435.208 daltons . The structure features a sesquiterpene unit with a decalin core, a 1,4-benzoquinone moiety, and a taurine side chain attached to the quinone through an amino linkage.

The canonical SMILES notation for Melemeleone B is:

CC1CCC2(C(C1(C)CC3=CC(=O)C(=CC3=O)NCCS(=O)(=O)O)CCC=C2C)C

While the chiral SMILES representation is:

C[C@H]1CC[C@]2(C@HCCC=C2C)C

This structural configuration creates an amphiphilic molecule with both hydrophobic (sesquiterpene) and hydrophilic (taurine sulfonate) regions, which likely contributes to its biological activity profile.

Table 1: Physical and Chemical Properties of Melemeleone B

Natural Sources and Isolation

Melemeleone B has been isolated from the marine sponge Dysidea avara. Marine sponges of the genus Dysidea are known to be rich sources of bioactive meroterpenoids, with numerous species yielding compounds with unique structural features and promising pharmacological properties .

The isolation of Melemeleone B typically involves several sequential steps:

-

Collection and preservation of marine sponge specimens

-

Extraction of sponge tissue using organic solvents

-

Liquid-liquid partitioning to separate compounds based on polarity

-

Chromatographic techniques for purification, including column chromatography and high-performance liquid chromatography (HPLC)

-

Structural elucidation using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry

This compound belongs to a larger family of marine-derived meroterpenoids, which are widely distributed among marine organisms, particularly in brown algae, microorganisms, and invertebrates . More than 300 meroterpenoid molecules have been identified from marine sources, often possessing complex and unique skeletons originating from intra- and inter-molecular cyclizations and/or rearrangements .

Biological Activities

Protein Tyrosine Kinase Inhibition

The most well-documented biological activity of Melemeleone B is its inhibitory effect on protein tyrosine kinases. Specifically, it has demonstrated activity against the protein tyrosine kinase pp60V-SRC with an IC50 value of 28 μM . This finding positions Melemeleone B as a potential lead compound for the development of kinase inhibitors, which have significant applications in cancer research and other therapeutic areas.

Protein tyrosine kinases play crucial roles in cellular signal transduction pathways and are implicated in various diseases, including cancer, inflammation, and metabolic disorders. The ability of Melemeleone B to inhibit these enzymes suggests potential applications in drug discovery programs targeting kinase-dependent pathways.

Table 2: Biological Activities of Melemeleone B and Related Meroterpenoids

Comparison with Related Compounds

Melemeleone B belongs to a family of taurine-containing meroterpenoids isolated from marine sponges. Several related compounds provide context for understanding Melemeleone B's structural features and biological significance.

Table 3: Comparison of Melemeleone B with Related Marine Meroterpenoids

The structural diversity among these related compounds highlights the remarkable biosynthetic capabilities of marine sponges and provides opportunities for comparative studies to better understand structure-activity relationships.

Biosynthetic Considerations

-

Formation of the terpene precursor through the mevalonate or non-mevalonate pathway

-

Generation of the aromatic moiety through polyketide biosynthesis

-

Connection of the two units via C-C bond formation

-

Subsequent modifications including cyclizations, oxidations, and, in the case of Melemeleone B, incorporation of a taurine unit

The complex stereochemistry existing within meroterpenoids makes synthesizing pure enantiomers synthetically challenging. Several researchers have reported the total synthesis of related meroterpenoids or precursor molecules, employing various strategies including cycloadditions, Suzuki reactions, Diels-Alder reactions, and chemoenzymatic methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume